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Diallyltelluride

MOCVD HgCdTe low-temperature epitaxy

Diallyltelluride (C₆H₁₀Te, DAT) is a symmetrical dialkyl telluride in which two allyl groups are bonded to a central tellurium atom. First disclosed in a 1987 U.S.

Molecular Formula C6H10Te
Molecular Weight 209.7 g/mol
CAS No. 113402-46-3
Cat. No. B039903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyltelluride
CAS113402-46-3
Molecular FormulaC6H10Te
Molecular Weight209.7 g/mol
Structural Identifiers
SMILESC=CC[Te]CC=C
InChIInChI=1S/C6H10Te/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
InChIKeyDHVJTZIICQZTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diallyltelluride (CAS 113402-46-3): A Low-Temperature MOCVD Tellurium Precursor for II-VI Semiconductor Thin Films


Diallyltelluride (C₆H₁₀Te, DAT) is a symmetrical dialkyl telluride in which two allyl groups are bonded to a central tellurium atom. First disclosed in a 1987 U.S. Navy patent [1] and independently characterized by Higa and Harris in 1989 [2], this compound belongs to the diorganotellurium(II) class. Its defining structural feature—allylic unsaturation adjacent to the tellurium center—confers markedly reduced thermal stability relative to saturated dialkyl tellurides, enabling pyrolytic decomposition and film deposition at substrate temperatures as low as 180°C [3]. This property directly addresses a long-standing challenge in metalorganic chemical vapor deposition (MOCVD) of mercury cadmium telluride (HgCdTe) and related II-VI semiconductors, where conventional precursors demand growth temperatures exceeding 400°C.

Why Diallyltelluride Cannot Be Replaced by Generic Dialkyl Tellurides in Low-Temperature Semiconductor Epitaxy


Dialkyl tellurides are not interchangeable tellurium sources for MOCVD. The thermal decomposition temperature—the substrate temperature required to crack the precursor and release elemental tellurium for film incorporation—spans an extraordinarily wide range across this compound class. Diethyl telluride requires 400–425°C, while ditertiarybutyl telluride decomposes near 220–250°C but suffers from poor synthesis yields and high cost [1]. Diallyltelluride occupies a distinct position: it pyrolyzes at the lowest onset temperature among all dialkyl tellurides studied [2], yet is prepared in high yield (75–83%) via a straightforward, boron-free one-pot synthesis that avoids the cryogenic or expensive borohydride-based routes required for other low-temperature candidates [1]. These combined thermal and synthetic advantages cannot be presumed for structurally analogous dialkyl tellurides, making direct substitution without requalification scientifically unsound.

Quantitative Differentiation Evidence for Diallyltelluride: Head-to-Head Comparator Data for Scientific Procurement Decisions


MOCVD Substrate Temperature: Diallyltelluride Enables HgTe Film Growth at 180°C vs. 400–425°C for Diethyl Telluride

Diallyltelluride permits specular HgTe film growth at substrate temperatures as low as 180°C, with X-ray diffraction confirming good crystalline quality [1]. In contrast, the conventional tellurium precursor diethyl telluride (Et₂Te) requires substrate temperatures of 400–425°C to achieve comparable film deposition in the HgCdTe MOCVD process [2]. The ~220–245°C reduction in required growth temperature directly mitigates mercury evaporation from the film and suppresses interdiffusion across the film–substrate interface, both well-documented failure modes in HgCdTe device fabrication [2]. Additionally, ditertiarybutyl telluride (tBu₂Te), another low-temperature candidate operating at ~250°C, is prepared by a low-yield synthesis that limits its practical scalability [2].

MOCVD HgCdTe low-temperature epitaxy tellurium precursor thin-film semiconductor

Thermal Decomposition Rate at 315 K: Diallyltelluride Ranks Among the Fastest-Decomposing Dialkyl Tellurides

The relative rates of thermal decomposition for a homologous series of diorganotelluriums were determined at 315 K by EPR spin-trapping, using nitrosodurene to capture carbon-centered radicals. The decomposition rate ranking was established as: tBu₂Te ~ tBuTeMe > (allyl)₂Te ~ allylTeMe > sBu₂Te > (benzyl)₂Te > iPr₂Te > Et₂Te > Me₂Te, with dimethyl tellurium unreactive in this temperature range [1]. Diallyltelluride, (allyl)₂Te, decomposes substantially faster than both diisopropyl telluride (iPr₂Te) and diethyl telluride (Et₂Te), two commercially prevalent tellurium precursors. The enhanced lability is attributed to resonance stabilization of the allyl radical, a feature absent in saturated alkyl tellurides [1].

thermal decomposition kinetics EPR spectroscopy free-radical mechanism MOVPE precursor screening

Pyrolysis Onset Temperature: Diallyltelluride Exhibits the Lowest Onset Among All Studied Alkyl Tellurides

A comprehensive kinetic modeling study of alkyl telluride pyrolysis compared dimethyl-, diethyl-, diisopropyl-, ditertiarybutyl-, and diallyltellurides. Diallyltelluride was found to have the lowest onset temperature for pyrolysis among all compounds examined [1]. The study further established that the heterogeneous catalytic mechanism becomes progressively more dominant across the series, with diallyltelluride exhibiting the strongest heterogeneous contribution to tellurium production rate. In contrast, dimethyltelluride decomposes predominantly via a simple bond-cleavage mechanism with an estimated CH₃–TeCH₃ bond dissociation energy of 270–280 kJ mol⁻¹, and diethyl- and diisopropyltellurides show intermediate behavior [1]. The dominance of the heterogeneous pathway in diallyltelluride implies that its pyrolysis is particularly efficient on reactor surfaces, where film growth occurs.

pyrolysis kinetics heterogeneous catalysis mechanism precursor decomposition Arrhenius parameters

Synthetic Yield and Purity: Boron-Free One-Pot Synthesis Achieves 75–83% Yield with High Elemental Purity

Diallyltelluride is synthesized via reaction of sodium telluride (Na₂Te, prepared from Na metal and elemental Te in THF/naphthalene) with allyl bromide in absolute ethanol at 0°C, yielding 75–83% of vacuum-distilled product [1]. Elemental analysis confirms high purity: found C 34.42%, H 5.01%, Te 59.84% vs. calculated C 34.35%, H 4.81%, Te 60.84% [1]. Critically, this route avoids sodium borohydride or sodium triethylborohydride—reagents that leave trace boron contaminants rendering dialkyl tellurides unsuitable for electronic applications [1]. In contrast, conventional syntheses of diethyl telluride and other dialkyl tellurides rely on borohydride-based reductions that introduce impurities requiring additional purification steps [1]. The diallyltelluride process also avoids the cryogenic liquid ammonia conditions used in alternative alkali metal telluride preparations [1].

organotellurium synthesis alkali metal telluride electronic-grade precursor elemental purity

UV Absorption Profile: Diallyltelluride Absorbs at Wavelengths Suitable for Photo-Assisted MOVPE Growth

UV absorption spectra were systematically acquired for dimethyltelluride, dimethylditelluride, diethyltelluride, di-iso-propyltelluride, and diallyltelluride to assess their suitability as photolytic MOVPE precursors [1]. Diallyltelluride exhibits UV absorption characteristics that make it a viable candidate for photo-assisted growth, an alternative low-temperature deposition strategy in which ultraviolet light, rather than thermal energy, drives precursor decomposition [1]. While the study presents comparative spectra, specific molar extinction coefficients and λₘₐₓ values for diallyltelluride were not publicly abstracted. The photolytic route is relevant because it offers an orthogonal approach to achieving low-temperature deposition, complementing diallyltelluride's intrinsic thermal instability.

photo-assisted MOVPE UV absorption spectroscopy photolytic decomposition low-temperature epitaxy

High-Value Application Scenarios for Diallyltelluride Based on Verified Differentiation Evidence


Low-Thermal-Budget MOCVD Growth of HgCdTe Infrared Detector Heterostructures

Infrared focal-plane arrays fabricated from HgCdTe require atomically abrupt heterojunctions between layers of differing composition. The 400–425°C growth temperatures required by diethyl telluride drive interdiffusion of Hg and Cd across these interfaces, degrading detector quantum efficiency. Diallyltelluride's demonstrated ability to grow specular, crystalline HgTe films at 180°C [1] directly addresses this limitation, preserving junction abruptness and reducing Hg vacancy formation. This scenario leverages the ~220°C substrate temperature reduction that distinguishes diallyltelluride from diethyl telluride in direct comparative MOCVD experiments [2].

High-Purity Tellurium Precursor Supply for Electronic-Grade CdTe and HgCdTe Deposition

Semiconductor-grade CdTe and HgCdTe films for photovoltaic and detector applications demand precursors with negligible electrically active impurities. Diallyltelluride's boron-free one-pot synthesis, yielding 75–83% product with elemental purity verified within 0.3% of theoretical composition [2], eliminates the boron contamination risk inherent to conventional borohydride-based dialkyl telluride syntheses. This synthetic pathway provides a procurement rationale for diallyltelluride over diethyl telluride or diisopropyl telluride when electronic-grade purity specifications are paramount [2].

Photo-Assisted MOVPE for Low-Temperature II-VI Semiconductor Growth on Temperature-Sensitive Substrates

Certain substrate materials and device architectures (e.g., flexible electronics, patterned growth on polymer layers) cannot tolerate even the ~180°C minimum thermal growth temperature. Diallyltelluride's UV absorption profile, documented alongside other organotellurium precursors in a systematic MOVPE assessment program [3], makes it a candidate for photo-assisted deposition where UV photons, rather than substrate heating, drive precursor decomposition. This photolytic activation pathway is not available to diethyl telluride or dimethyl telluride precursors with less favorable UV absorption characteristics [3].

Mechanistic Studies of Organotellurium Pyrolysis and Free-Radical Decomposition Pathways

Diallyltelluride's position among the fastest thermally decomposing dialkyl tellurides at 315 K—ranking above iPr₂Te, Et₂Te, and Me₂Te in EPR spin-trapping experiments [4]—and its uniquely dominant heterogeneous pyrolysis mechanism [5] make it a valuable model compound for fundamental studies of organotellurium decomposition kinetics. Researchers investigating the relationship between ligand structure (allylic vs. saturated alkyl), decomposition mechanism (homolytic bond cleavage vs. β-hydride elimination vs. heterogeneous catalysis), and film growth characteristics will find diallyltelluride an essential reference point at the extreme low-temperature end of the dialkyl telluride spectrum.

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